![molecular formula C18H17N3O2 B6319344 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine CAS No. 155048-22-9](/img/structure/B6319344.png)
4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
Overview
Description
The compound “4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the dimethoxyphenyl and phenyl groups suggests that this compound may have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring substituted at the 4th position by a 2,4-dimethoxyphenyl group and at the 6th position by a phenyl group. An amino group is attached at the 2nd position of the pyrimidine ring .Scientific Research Applications
Molecular Structure Analysis
In a study focusing on similar molecules, Koh and Lee (2018) analyzed the structure of a related compound, demonstrating how the benzene rings attach to the central 2-aminopyrimidine ring in such compounds. This structural analysis is fundamental in understanding the molecular properties and potential applications of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine (Koh & Lee, 2018).
Crystallography
Jeon et al. (2015) studied the crystal structure of cyprodinil, a compound structurally similar to this compound. Their work provides insights into the dihedral angles and crystal formation, which can be extrapolated to understand the crystalline properties of related compounds (Jeon, Kang, Cho, & Kim, 2015).
Chemical Reactions and Mechanisms
Kroon and Plas (2010) investigated the reaction of a similar pyrimidine compound with potassium amide, revealing insights into the chemical reactivity and potential reaction pathways for similar compounds. Such research is crucial for understanding the chemical behavior of this compound in various conditions (Kroon & Plas, 2010).
Synthesis and Pharmacological Applications
A study by Kumar, Drabu, and Shalini (2017) on the synthesis of di-(phenyl) pyrimidin-2-amines, which share a core structure with the compound , provides insights into the synthetic pathways and potential pharmacological applications of these compounds (Kumar, Drabu, & Shalini, 2017).
Ligand Synthesis and Complex Formation
Sarcher et al. (2014) explored the synthesis of gold(I) complexes using ligands similar to this compound. Their work highlights the potential of such compounds in forming complexes with metals, which can have various applications in catalysis and material science (Sarcher, Farsadpour, Ghoochany, Sun, Thiel, & Roesky, 2014).
Metal Complexation
Najeeb (2010) demonstrated the complexation of a structurally related ligand with various metal ions. This research provides a foundation for understanding how this compound might interact with metals, leading to potential applications in coordination chemistry and material science (Najeeb, 2010).
Mechanism of Action
Target of Action
A related compound, n-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, has been reported to inhibit bacterial rna polymerase (rnap) .
Mode of Action
It’s worth noting that the n-2,4-dimethoxyphenyl dithiolopyrrolone derivatives interact with bacterial rnap, leading to potent antimicrobial activity .
Biochemical Pathways
The inhibition of bacterial rnap by related compounds suggests that the compound may interfere with bacterial rna synthesis .
Result of Action
The related compound’s interaction with bacterial rnap suggests that it may have antimicrobial effects .
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-13-8-9-14(17(10-13)23-2)16-11-15(20-18(19)21-16)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXJLANJEOKCQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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